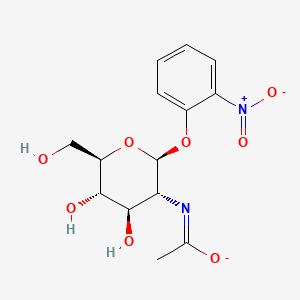
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside is a chemical compound that belongs to the class of glycosides It is characterized by the presence of a nitrophenyl group, an acetamido group, and a deoxy sugar moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and 2-acetamido-2-deoxy-D-glucose.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where the 2-nitrophenol is coupled with 2-acetamido-2-deoxy-D-glucose. This reaction is usually catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetamido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Applications De Recherche Scientifique
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: It is used in biochemical studies to investigate carbohydrate metabolism and glycosylation processes.
Industry: It is used in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The nitrophenyl group serves as a chromophore, enabling the detection of enzymatic activity through spectrophotometric methods.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside: This compound is similar in structure but differs in the configuration of the sugar moiety.
2-Nitrophenyl-2-acetamido-2-deoxy-β-D-galactopyranoside: This compound also has a similar structure but differs in the anomeric configuration.
Uniqueness
2-Nitrophenyl-2-acetamido-2-deoxy-I(2)-D-glucopyranoside is unique due to its specific configuration and the presence of both nitrophenyl and acetamido groups. These structural features confer distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C14H17N2O8- |
|---|---|
Poids moléculaire |
341.29 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]ethanimidate |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/p-1/t10-,11-,12-,13-,14-/m1/s1 |
Clé InChI |
PXMQUEGJJUADKD-DHGKCCLASA-M |
SMILES isomérique |
CC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O)[O-] |
SMILES canonique |
CC(=NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




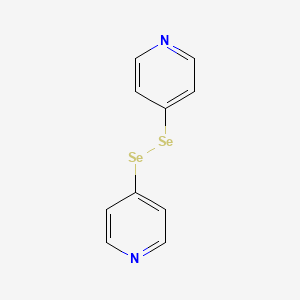

![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
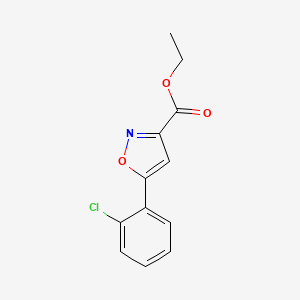
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
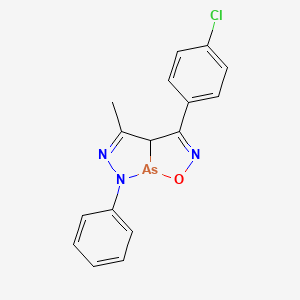
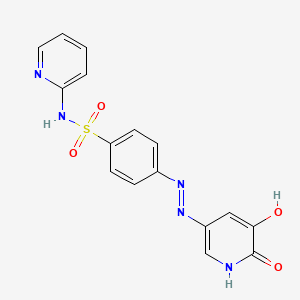
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
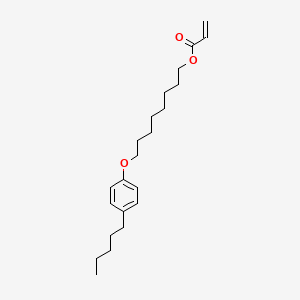
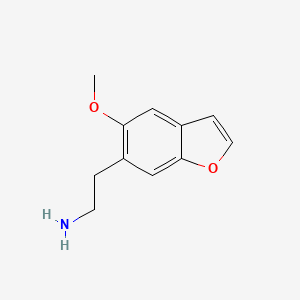
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
